molecular formula C22H28N2O4S B5142349 N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide

N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide

Cat. No. B5142349
M. Wt: 416.5 g/mol
InChI Key: FPQPVYXNFJDVGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide, also known as BCS-370, is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic applications. BCS-370 belongs to a class of compounds known as sulfonylureas, which are commonly used as antidiabetic drugs. However, BCS-370 has been found to have a broader range of applications beyond diabetes, including anti-inflammatory and anti-cancer properties. In

Scientific Research Applications

N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide has been found to have potential therapeutic applications in various fields of medicine. In diabetes research, N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to enhance insulin secretion and improve glucose uptake in pancreatic β-cells. Additionally, N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide is not fully understood, but it is believed to act as a potassium channel opener, which enhances insulin secretion in pancreatic β-cells. N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to have a range of biochemical and physiological effects. In diabetes research, N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide has been found to enhance insulin secretion and improve glucose uptake in pancreatic β-cells. Inflammatory markers such as COX-2 and tumor necrosis factor-alpha (TNF-α) have been found to be reduced in the presence of N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide, indicating its anti-inflammatory properties. N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide has also been found to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide in lab experiments is its relatively low toxicity. N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further research. However, one of the limitations of using N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide. One potential avenue is exploring its anti-cancer properties further, particularly in combination with other anti-cancer drugs. Additionally, N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide's anti-inflammatory properties could be studied in the context of other inflammatory diseases beyond rheumatoid arthritis. Finally, further research could be done on the mechanism of action of N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide to better understand its potential therapeutic applications.
In conclusion, N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide is a promising synthetic compound with potential therapeutic applications in various fields of medicine. Its anti-diabetic, anti-inflammatory, and anti-cancer properties make it a promising candidate for further research. While there are limitations to its use in lab experiments, its low toxicity and potential for future directions make it an exciting area of study.

Synthesis Methods

The synthesis of N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide involves the reaction of 4-(cyclohexylamino)sulfonyl-2-methylphenol with benzyl bromide and chloroacetyl chloride in the presence of a base. The resulting product is then purified using column chromatography to yield N-benzyl-2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}acetamide in high purity.

properties

IUPAC Name

N-benzyl-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-17-14-20(29(26,27)24-19-10-6-3-7-11-19)12-13-21(17)28-16-22(25)23-15-18-8-4-2-5-9-18/h2,4-5,8-9,12-14,19,24H,3,6-7,10-11,15-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQPVYXNFJDVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OCC(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide

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